molecular formula C4H6BrN3 B13055673 5-Bromo-N-methyl-1H-pyrazol-3-amine

5-Bromo-N-methyl-1H-pyrazol-3-amine

Cat. No.: B13055673
M. Wt: 176.01 g/mol
InChI Key: FISJFSJFBILUEL-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring containing two adjacent nitrogen atoms, with a bromine atom and a methyl group attached to the ring. It is often used as a building block in the synthesis of more complex molecules with potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-1H-pyrazol-3-amine typically involves the bromination of N-methyl-1H-pyrazol-3-amine. One common method includes the reaction of N-methyl-1H-pyrazol-3-amine with bromine in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

5-Bromo-N-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methyl-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C4H6BrN3

Molecular Weight

176.01 g/mol

IUPAC Name

5-bromo-N-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C4H6BrN3/c1-6-4-2-3(5)7-8-4/h2H,1H3,(H2,6,7,8)

InChI Key

FISJFSJFBILUEL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=C1)Br

Origin of Product

United States

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